Product packaging for Methyl 3-oxocyclopent-1-enecarboxylate(Cat. No.:CAS No. 108384-35-6)

Methyl 3-oxocyclopent-1-enecarboxylate

Cat. No.: B019077
CAS No.: 108384-35-6
M. Wt: 140.14 g/mol
InChI Key: NLUBENDJJYCAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-oxocyclopent-1-enecarboxylate (CAS 108384-35-6) is a high-value, multifunctional cyclic enone ester that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring a conjugated enone system within a cyclopentene ring and an ester group, makes it a strategic building block for constructing complex molecules. Key Research Applications: Synthetic Building Block: This compound is a key precursor for further functionalization. A prominent application is its conversion to Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate via a regioselective bromination and subsequent dehydrobromination sequence . Intermediate in Organic Synthesis: It is efficiently synthesized via a manganese(III) acetate-catalyzed oxidation of methyl 1-cyclopentene-1-carboxylate under an oxygen atmosphere . This established procedure provides researchers with a reliable route to access this scaffold. Pharmaceutical Research: As a cyclic ene-carboxylic acid derivative, it and its hydrolysis product (3-oxocyclopent-1-enecarboxylic acid) are used as intermediates in the synthesis of bioactive compounds and for exploration in pharmacological development . Chemical Profile: CAS Number: 108384-35-6 Molecular Formula: C 7 H 8 O 3 Molecular Weight: 140.14 g/mol SMILES: COC(=O)C1=CC(=O)CC1 Storage: To maintain stability and purity, it is recommended to store this compound sealed in dry conditions, preferably in a freezer under -20°C . Attention: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3 B019077 Methyl 3-oxocyclopent-1-enecarboxylate CAS No. 108384-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUBENDJJYCAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452441
Record name METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-35-6
Record name METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Oxocyclopent 1 Enecarboxylate

Classical Approaches to Cyclopentenone Synthesis

The foundational methods for constructing the cyclopentenone core have relied on well-established transformations, including the oxidation of cyclopentene (B43876) precursors, ring-closing metathesis, and various intermolecular cyclization strategies.

Oxidation of Cyclopentene Derivatives

The direct oxidation of cyclopentene derivatives represents a straightforward approach to introduce the ketone functionality. A notable example is the allylic oxidation of a cyclopentene carboxylate precursor. This transformation can be achieved using various oxidizing agents, with chromium-based reagents being historically significant.

A specific procedure for the synthesis of a closely related bromo-derivative, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, initiates from methyl 1-cyclopentene-1-carboxylate. This process involves an oxidation step under an oxygen atmosphere, catalyzed by manganese(III) acetate (B1210297) dihydrate. organic-chemistry.orgresearchgate.net While not a direct oxidation to the target molecule, this method highlights the feasibility of functionalizing the cyclopentene ring at the allylic position to access the desired keto-ester framework. The reaction is typically carried out in an organic solvent like ethyl acetate. organic-chemistry.orgresearchgate.net

Another classical method is the Wacker oxidation, which traditionally uses a palladium-copper catalyst system to oxidize alkenes to ketones. The oxidation of cyclopentene to cyclopentanone (B42830) using a PdCl₂-CuCl₂ system in an alcoholic solvent has been reported with high conversion and selectivity under optimized conditions. researchgate.net Although this yields the saturated ketone, subsequent dehydrogenation could, in principle, provide the unsaturated target.

ReactantOxidizing SystemSolventTemperature (°C)ProductYield (%)
Methyl 1-cyclopentene-1-carboxylateMn(OAc)₃·2H₂O, O₂Ethyl Acetate23Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate40
CyclopentenePdCl₂-CuCl₂Alcohol/Water70Cyclopentanone74.33 (selectivity)

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic systems, including five-membered rings. wikipedia.org The strategy involves the intramolecular cyclization of a diene precursor, catalyzed by transition metal complexes, typically containing ruthenium. organic-chemistry.orgwikipedia.org For the synthesis of the cyclopentenone core of methyl 3-oxocyclopent-1-enecarboxylate, a suitable acyclic diene precursor bearing the necessary ester functionality would be required.

The general principle of RCM involves the formation of a new carbon-carbon double bond within a molecule, accompanied by the release of a small volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.org The choice of catalyst is crucial and can influence the reaction's efficiency and stereoselectivity. Commonly used catalysts include the Grubbs' and Hoveyda-Grubbs' catalysts. organic-chemistry.orgnih.gov While a direct RCM synthesis of this compound is not prominently detailed in the provided literature, the synthesis of various carbocyclic and heterocyclic five-membered rings via RCM is well-established, demonstrating the potential of this strategy. wikipedia.orgru.nlsigmaaldrich.comnih.gov For instance, the RCM of diene precursors has been successfully employed in the synthesis of complex molecules, including cyclic peptides and natural products. wikipedia.orgnih.govsigmaaldrich.com

Diene PrecursorCatalystSolventTemperatureProduct Type
Diethyl diallylmalonateGrubbs' CatalystBenzeneRTCyclopentene derivative
Tosyl-protected diamineGrubbs' II CatalystDichloromethane40°CPyrroline/Tetrahydropyridine
Dipeptide with O-allyl tyrosineGrubbs' II or Hoveyda-Grubbs' IIDichloromethane40°CCyclic peptide

Intermolecular Cyclization Reactions

Intermolecular cyclizations offer another classical route to cyclopentenones, where two or more acyclic precursors are combined to form the ring system. The Nazarov cyclization is a prominent example of such a reaction. researchgate.netwikipedia.orgchemistryviews.orgorganic-chemistry.orgyoutube.comnih.govyoutube.com This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. researchgate.netwikipedia.orgorganic-chemistry.org The reaction is typically promoted by a stoichiometric amount of a Lewis acid or a strong protic acid. wikipedia.org

The mechanism proceeds through the generation of a pentadienyl cation, which undergoes a conrotatory electrocyclization. wikipedia.org Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product. wikipedia.org The regioselectivity of the elimination step can be a challenge in unsymmetrically substituted divinyl ketones. organic-chemistry.org To be applied to the synthesis of this compound, a divinyl ketone precursor with an appropriately placed ester group or a precursor that can be converted to an ester would be necessary.

Modern variations of the Nazarov cyclization have been developed to improve its efficiency and scope, including the use of catalytic amounts of promoters and the development of enantioselective versions. organic-chemistry.orgnih.gov

Substrate TypeCatalyst/PromoterKey IntermediateProduct
Divinyl KetoneLewis Acid (e.g., FeCl₃, SnCl₄) or Protic AcidPentadienyl cationCyclopentenone

Contemporary Synthetic Routes to this compound

More recent synthetic strategies often employ transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Cyclization Processes

Palladium catalysis has become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of cyclopentenone synthesis, palladium-catalyzed reactions can be employed to construct the five-membered ring through various cyclization strategies.

One such approach is the palladium-catalyzed intramolecular α-alkenylation of a carbonyl compound. For example, 2-cyclopentenone derivatives have been synthesized from 5-bromo-5-hexen-2-ones via a palladium-catalyzed intramolecular carbonyl α-alkenylation, which is then followed by a double-bond migration. nih.gov This type of transformation demonstrates the utility of palladium in forging the cyclopentenone ring from a suitably functionalized acyclic precursor.

While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the provided search results, the versatility of palladium catalysis suggests its applicability. For instance, a palladium-catalyzed carbonylative cyclization of dienyl triflates or halides could potentially be adapted for the synthesis of the target molecule. wikipedia.org Furthermore, palladium-catalyzed dehydrogenation of a saturated precursor, such as methyl 3-oxocyclopentanecarboxylate, could also be a viable route.

Starting MaterialPalladium Catalyst SystemReaction TypeProduct Type
5-Bromo-5-hexen-2-onePd(OAc)₂ / LigandIntramolecular Carbonyl α-Alkenylation2-Cyclopentenone derivative
Alkenyl β-keto esters/amidesPdCl₂(MeCN)₂ / CuCl₂CyclizationCyclopentenone derivatives
Platinum-Catalyzed Methods

While less common than other transition-metal-catalyzed routes, platinum-catalyzed reactions offer a potential pathway for the construction of the cyclopentenone core. One of the primary reactions in this context is the Nazarov cyclization, an electrocyclic reaction that transforms divinyl ketones into cyclopentenones. wikipedia.org The classical version of this reaction is typically promoted by a stoichiometric Lewis acid or protic acid. wikipedia.org

In modern variations, platinum complexes can catalyze this transformation. For instance, PtCl₂ has been shown to catalyze the Nazarov cyclization of specific allene (B1206475) substrates. nih.gov The proposed mechanism involves the Pt(II)-catalyzed ionization of a methoxide (B1231860) group to generate a pentadienyl cation. This intermediate then undergoes a 4π-electrocyclic ring closure, characteristic of the Nazarov reaction, to form the five-membered ring structure. nih.gov Although a direct application to this compound is not prominently documented, the underlying principle of platinum-catalyzed generation of a pentadienyl cation from a suitable precursor represents a viable, albeit specialized, synthetic strategy. wikipedia.orgnih.gov

Copper-Catalyzed Cyclopentenone Formation

Copper catalysis provides several effective methods for the synthesis and modification of cyclopentenone structures. These reactions are valued for their efficiency and selectivity.

One significant approach involves the intramolecular radical cyclization of unsaturated α-chloro β-keto esters. In this method, a copper(I) catalyst abstracts a chlorine atom from the α-position of the keto ester, generating a radical intermediate. This radical then undergoes a 5-exo-trig cyclization to form the cyclopentane (B165970) ring. Subsequent steps lead to the final α-chlorinated cyclopentenone product. researchgate.net This strategy is powerful for constructing functionalized five-membered rings from acyclic precursors. researchgate.net

Another key application of copper catalysis is in the enantioselective 1,4-reduction of 3-substituted cyclopentenones. This is typically followed by an in-situ alkylation of the resulting copper or silyl (B83357) enol ether intermediate. nih.gov Using a chiral copper catalyst system, it is possible to prepare trans-2,3-disubstituted cyclopentanones with high enantiomeric and diastereomeric excess in a one-pot procedure. nih.gov While this method modifies an existing cyclopentenone, it is crucial for creating stereochemically complex derivatives.

Furthermore, copper-catalyzed methods have been developed for the synthesis of α-keto esters from terminal alkynes using visible light and molecular oxygen as a sustainable oxidant, demonstrating the versatility of copper in synthesizing key functional groups relevant to the target molecule's structure. rsc.org

Copper-Catalyzed Method Substrate Type Key Transformation Product Type
Intramolecular Radical CyclizationUnsaturated α-chloro β-keto esters5-exo-trig radical cyclizationα-chlorocyclopentanones researchgate.net
Conjugate Reduction-Alkylation3-Substituted cyclopentenonesEnantioselective 1,4-reduction and alkylationtrans-2,3-disubstituted cyclopentanones nih.gov
Photoredox OxidationTerminal alkynesControlled oxidation to glyoxalsα-keto esters rsc.org

Biocatalytic and Chemoenzymatic Approaches to Chiral Cyclopentenones

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral molecules. Enzymes operate under mild conditions and can achieve exceptional levels of stereocontrol, which is critical for the synthesis of enantiopure cyclopentenone derivatives.

Ene-Reductase-Mediated Bioreduction of α,β-Unsaturated γ-Keto Esters

Ene-reductases (ERs), primarily from the Old Yellow Enzyme (OYE) family of flavoproteins, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.govrsc.org These enzymes reduce α,β-unsaturated compounds, such as aldehydes, ketones, and esters, with high stereoselectivity. nih.govnih.gov The reaction mechanism involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NAD(P)H) to the β-carbon of the unsaturated substrate. nih.gov

This methodology is directly applicable to the synthesis of chiral precursors for this compound. By starting with a prochiral α,β-unsaturated γ-keto ester, an ene-reductase can selectively reduce the double bond to generate a chiral saturated γ-keto ester with high enantiomeric excess. nih.gov In some cases, both enantiomers of the product can be obtained by selecting different enzymes or modifying the substrate. nih.gov This biocatalytic step is often a key part of a chemoenzymatic route where the resulting chiral keto ester is then subjected to further chemical transformations. nih.gov

Enzyme Source/Type Substrate Class Key Transformation Significance
Old Yellow Enzymes (OYEs)α,β-Unsaturated γ-oxo estersAsymmetric C=C bond reductionProduction of chiral γ-oxo esters as synthons for drugs and natural products. nih.gov
Rhizopus oryzae (resting cells)Methyl/ethyl cyclopentene-carboxylatesBiocatalytic reductionA three-step approach to chiral cyclic 3-oxoesters. nih.gov
Zymomonas mobilis (NCR enzyme)Benzyl 2-(6-oxocyclohex-1-en-1-yl)acetateBioreduction of C=C bondHigh conversion (81%) and optical purity (>97% ee) in a two-step chemoenzymatic process. nih.gov
Enzymatic Hydroxylation and Oxidation

Enzymatic hydroxylation, followed by oxidation, provides a powerful route to functionalized cyclopentenones. Cytochrome P450 monooxygenases (CYPs) are a diverse family of heme-containing enzymes known for their ability to catalyze the regio- and stereoselective hydroxylation of non-activated C-H bonds. nih.govresearchgate.net

The synthesis can be envisioned starting from a cyclopentane precursor. A CYP enzyme introduces a hydroxyl group at a specific position with high stereocontrol. nih.govnih.gov For instance, variants of the bacterial enzyme CYP102A1 have been engineered to improve the efficiency of cyclopentane and cyclohexane (B81311) oxidation. nih.gov Following the hydroxylation step, the resulting chiral alcohol can be oxidized to the corresponding ketone using another enzyme, such as an alcohol dehydrogenase, or through chemical oxidation. nih.gov

In some biosynthetic pathways, such as the formation of cyclopentenones from fatty acids in coral, catalase-related allene oxide synthases (cAOS), which are tyrosine-liganded hemoproteins, can also exhibit hydroxylation and epoxidation activities, mimicking the function of CYPs. nih.gov These enzymatic cascades, involving sequential hydroxylation and oxidation steps, are fundamental to the natural synthesis of complex molecules containing the cyclopentenone scaffold. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The use of alternative, benign reaction media is a key aspect of this endeavor.

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. nih.govrsc.org DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which self-associate through hydrogen bonding to form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govrsc.orgcore.ac.uk These solvents are attractive because they are often biodegradable, non-toxic, inexpensive, and non-flammable. core.ac.ukmdpi.com

The application of DESs in the synthesis of cyclopentenone derivatives has been successfully demonstrated. For example, a mixture of choline chloride and urea has been used as a biorenewable and reusable medium for the conversion of furfural (B47365), a biomass-derived chemical, into cyclopentenone derivatives. nih.govnih.gov This DES system was shown to be reusable for up to four cycles without a significant drop in reaction yield, highlighting its sustainability. nih.gov DESs can also serve as the medium for enzyme-catalyzed reactions, such as lipase-mediated Baeyer-Villiger oxidations of α-benzylcyclopentanones, demonstrating their compatibility with biocatalytic processes. mdpi.com The tunability of DES properties allows for the optimization of reaction conditions, making them a versatile tool for developing sustainable synthetic routes. mdpi.comwiley.com

DES Components Molar Ratio Application Key Advantage
Choline Chloride (ChCl) / Urea1:2Conversion of furfural to cyclopentenone derivatives. nih.govBiorenewable, biodegradable, and reusable up to four times. nih.govnih.gov
Choline Chloride (ChCl) / Malonic Acid1:1Catalyst for quinazolinone synthesis. mdpi.comHigh yield (94%) in a sustainable process. mdpi.com
Choline Chloride (ChCl) / Urea Hydrogen Peroxide (UHP)1:2Lipase-mediated Baeyer-Villiger oxidation of cyclopentanones. mdpi.comHigh conversion (>92%); oxidant is part of the DES. mdpi.com
Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org This technology has been successfully applied to the Dieckmann condensation. acs.orgacs.org In a typical microwave-assisted procedure, a diester can be heated to high temperatures (e.g., 150 °C) rapidly, completing the cyclization in minutes rather than hours. acs.orgresearchgate.net For instance, the Dieckmann condensation of diethyl adipate (B1204190) can be performed efficiently in the absence of a solvent using microwave irradiation, with the product collected by direct distillation. researchgate.net This solvent-free approach, coupled with the energy efficiency of microwave heating, aligns with the principles of green chemistry. acs.orgresearchgate.net

Key Features of Microwave-Assisted Dieckmann Condensation:

Feature Description Reference
Reaction Time Significantly reduced; often from hours to minutes (e.g., 20 minutes). acs.org
Conditions Can be performed under solvent-free conditions. acs.orgresearchgate.net
Energy Efficient and direct heating of the reaction mixture. ajrconline.org
Yield Often results in improved product yields. ajrconline.org

| Procedure | A diester is mixed with a base (e.g., potassium tert-butoxide) and heated in a microwave reactor. Acidification is required post-reaction. | acs.org |

Water as a Reaction Medium

Traditionally viewed as a solvent to be avoided in many organic reactions, water is now recognized as a sustainable and effective medium for a range of chemical transformations. nih.gov Organic reactions in water can be classified as "in water" (for soluble reactants) or "on water" (for insoluble reactants). nih.gov The unique properties of water, such as its high polarity and hydrogen bonding capabilities, can influence reaction rates and selectivity. For reactions involving sparingly soluble reactants, the hydrophobic effect can drive the aggregation of molecules, accelerating the reaction at the organic-water interface. nih.gov While specific examples detailing the synthesis of this compound exclusively in water are not prevalent, the principles of using water for condensation reactions are well-established. The choice between an "in water" or "on water" pathway depends on the solubility of the starting diester. nih.gov

Heterogeneous Catalysis for Cyclopentenone Formation

Heterogeneous catalysis offers significant advantages in organic synthesis, including simplified catalyst recovery and recycling, which contributes to more sustainable and cost-effective processes. In the context of forming cyclopentenone structures via Dieckmann condensation, a solid base catalyst could be employed instead of a soluble base like sodium alkoxide. organic-chemistry.org This approach avoids the need for a neutralization workup to remove the base, streamlining the purification process. While the literature provides broad examples of heterogeneous catalysis, specific applications for the direct synthesis of this compound are an area of ongoing research. The use of solid catalysts is a key strategy in green chemistry for minimizing waste and improving process efficiency.

Precursor Synthesis and Functionalization for this compound Derivatives

Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-enecarboxylate

A key derivative, Methyl 2-bromo-3-oxocyclopent-1-enecarboxylate, is synthesized from this compound through a bromination reaction. orgsyn.orgresearchgate.net This process involves treating the parent compound with bromine in the presence of a base, such as triethylamine, in a solvent like dichloromethane. orgsyn.orgresearchgate.net The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature. researchgate.net This bromo-derivative is a valuable intermediate for further synthetic transformations, such as cycloaddition reactions. orgsyn.org

Reaction Data for the Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-enecarboxylate:

Reactant Reagents Solvent Yield Reference

The procedure involves cooling the solution of the starting material before the dropwise addition of bromine, followed by the addition of triethylamine. researchgate.net The workup includes washing with hydrochloric acid and sodium thiosulfate (B1220275) solutions to neutralize the base and remove excess bromine, respectively. orgsyn.org The final product is purified by column chromatography. orgsyn.org

Oxidative Procedures Utilizing Manganese (III) Acetate Dihydrate and tert-Butyl Hydroperoxide

The synthesis of the parent compound, this compound, can be achieved through the oxidation of a suitable precursor like Methyl 1-cyclopentene-1-carboxylate. orgsyn.orgresearchgate.net A notable method employs a catalytic amount of Manganese (III) acetate dihydrate in conjunction with tert-butyl hydroperoxide as the terminal oxidant. orgsyn.orgresearchgate.net The reaction is carried out in ethyl acetate under an oxygen atmosphere, with 4 Å molecular sieves often added to the mixture. orgsyn.orgresearchgate.net

This oxidative allylic C-H oxidation proceeds over an extended period, typically 48 hours at room temperature. orgsyn.orgresearchgate.net The manganese catalyst facilitates the formation of a radical intermediate, which is then trapped by oxygen and subsequently reduced to the ketone.

Summary of the Oxidation Reaction:

Precursor Catalyst Oxidant Solvent Conditions Yield Reference

The reaction mixture is filtered through Celite to remove the manganese salts, and the product is isolated and purified after an aqueous workup and column chromatography. orgsyn.orgresearchgate.net

Reactivity and Reaction Mechanisms of Methyl 3 Oxocyclopent 1 Enecarboxylate

Electrophilic and Nucleophilic Character of the Cyclopentenone Moiety

The reactivity of Methyl 3-oxocyclopent-1-enecarboxylate is defined by its dual electrophilic and potential nucleophilic nature. The electron-withdrawing effects of the carbonyl (ketone) and methoxycarbonyl (ester) groups significantly polarize the molecule, creating distinct electron-deficient centers susceptible to nucleophilic attack.

The primary electrophilic sites are the carbonyl carbon of the ketone and the β-carbon (C5) of the α,β-unsaturated system. youtube.com The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the adjacent oxygen atom, making it a classic target for nucleophiles in what is known as a 1,2-addition. masterorganicchemistry.comlibretexts.org Furthermore, the conjugated system allows for delocalization of electron density, which induces a partial positive charge on the β-carbon. This site is attacked by nucleophiles in a conjugate or 1,4-addition, a process often referred to as a Michael addition. masterorganicchemistry.comyoutube.com

While the molecule is predominantly electrophilic, it can be converted into a potent nucleophile. Treatment with a suitable base can lead to the deprotonation of the α-carbon (C2), generating a resonance-stabilized enolate. youtube.commasterorganicchemistry.com This enolate is a strong nucleophile that can participate in various carbon-carbon bond-forming reactions.

Carbonyl Reactivity

The ketone group at the C3 position is a key functional group that undergoes typical carbonyl reactions.

The ketone functionality can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial to control the outcome, particularly to avoid the simultaneous reduction of the carbon-carbon double bond (1,4-reduction). For the selective 1,2-reduction of the ketone in the presence of the conjugated system, specific reagents are employed.

ReagentProductSelectivity
Sodium borohydride (B1222165) (NaBH₄)Methyl 3-hydroxycyclopent-1-enecarboxylateGenerally favors 1,2-reduction of the ketone over the reduction of the ester or the conjugated double bond under controlled conditions.
Lithium aluminium hydride (LiAlH₄)Cyclopentane-1,3-diolA strong, non-selective reducing agent that will typically reduce the ketone, the ester, and the double bond. libretexts.org
Luche Reduction (NaBH₄, CeCl₃)Methyl 3-hydroxycyclopent-1-enecarboxylateHighly selective for the 1,2-reduction of the ketone in α,β-unsaturated systems, minimizing conjugate reduction.

Direct attack of strong, "hard" nucleophiles on the carbonyl carbon (1,2-addition) leads to the formation of a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. masterorganicchemistry.comyoutube.com These reactions are typically irreversible. masterorganicchemistry.com The steric hindrance around the carbonyl carbon in the cyclopentenone ring is less than in a comparable acyclic ketone, facilitating this type of addition. libretexts.org

Examples of nucleophiles that favor 1,2-addition include organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). libretexts.org For instance, the reaction with methylmagnesium bromide would proceed via attack of the methyl nucleophile on the carbonyl carbon, followed by an acidic workup to produce methyl 3-hydroxy-3-methylcyclopent-1-enecarboxylate.

α,β-Unsaturated Ester Reactivity

The conjugated system formed by the double bond, the ketone, and the ester is a prime site for conjugate addition reactions.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of this compound. wikipedia.org This reaction involves the addition of a soft nucleophile (the Michael donor) to the electrophilic β-carbon of the conjugated system (the Michael acceptor). masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated to give the 1,4-adduct. libretexts.org This method is widely used for the formation of carbon-carbon bonds under mild conditions. wikipedia.org

A wide range of nucleophiles can act as Michael donors. organic-chemistry.org

Michael Donor (Nucleophile)Adduct (after protonation)
Gilman Reagents (e.g., Li(CH₃)₂Cu)Methyl 3-methyl-5-oxocyclopentane-1-carboxylate
Enolates (e.g., from diethyl malonate)Product with a new C-C bond at the β-carbon
Amines (e.g., RNH₂)Methyl 3-(alkylamino)-5-oxocyclopentane-1-carboxylate libretexts.org
Thiols (e.g., RSH)Methyl 3-(alkylthio)-5-oxocyclopentane-1-carboxylate

A powerful synthetic strategy involves a tandem sequence where a Michael addition is immediately followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com This sequence, often a key step in annulation reactions, allows for the rapid construction of complex bicyclic or polycyclic ring systems. orgsyn.org

In this process, the Michael addition of a nucleophile to this compound first generates a 1,5-dicarbonyl compound (or a related species). libretexts.org This intermediate, containing both the original cyclopentanone (B42830) ketone and a new carbonyl group (or a functional group that can be converted to one) from the Michael donor, is then treated with a base. The base promotes the formation of an enolate, which then attacks the other carbonyl group within the same molecule. libretexts.org This intramolecular nucleophilic attack forms a new ring. Subsequent dehydration often occurs, especially with heating, to yield a conjugated enone in the newly formed ring. masterorganicchemistry.com This sequence is particularly favorable when it leads to the formation of thermodynamically stable five- or six-membered rings. libretexts.orglibretexts.org For example, the Michael addition of a methyl vinyl ketone enolate followed by intramolecular aldol condensation can lead to the formation of a bicyclo[3.2.1]octane core structure.

Michael Addition Reactions

Michael Additions with Cyclic Enamines

The α,β-unsaturated ketone moiety of this compound makes it an excellent Michael acceptor. While specific examples with cyclic enamines are not extensively detailed in the provided search results, the general mechanism of Michael additions (also known as conjugate additions) is well-established. masterorganicchemistry.com In this type of reaction, a nucleophile, such as an enamine, adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

The reaction mechanism proceeds in three key steps:

Formation of the Enamine: A cyclic secondary amine reacts with a ketone or aldehyde to form the nucleophilic enamine.

Conjugate Addition: The enamine attacks the β-carbon of this compound. This step is driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

Protonation: The resulting enolate intermediate is protonated to yield the final product. masterorganicchemistry.com

Weaker nucleophiles, such as enamines, generally favor this 1,4-addition pathway over a 1,2-addition to the carbonyl carbon. youtube.com This type of reaction is significant for creating new carbon-carbon bonds and building more complex molecular architectures. An organocascade reaction involving an intermolecular iminium/enamine Michael addition on enals has been developed, highlighting the utility of this transformation in constructing attractive synthons with high enantioselectivity. rsc.org

Diels-Alder Reactions

This compound and its derivatives are active participants in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings. libretexts.org This pericyclic reaction involves a concerted cycloaddition between a conjugated diene and a dienophile (in this case, the double bond of the cyclopentenone ring). libretexts.org

A key strategy in expanding the utility of this compound in Diels-Alder reactions involves its conversion into highly reactive cyclopentadienone derivatives. For instance, methyl 2-bromo-3-oxocyclopent-1-enecarboxylate can be used to generate a fleeting cyclopentadienone derivative. semanticscholar.orgresearchgate.net This highly reactive species can then be "trapped" in situ by a diene in a [4+2] cycloaddition reaction. semanticscholar.orgrsc.org This approach has been utilized to synthesize a variety of complex molecules, including an attempted synthesis of the steroidal drug desogestrel. semanticscholar.org

The generation of the cyclopentadienone intermediate can be achieved through elimination of HBr from the bromo-substituted precursor using a base like triethylamine. researchgate.net This transient diene is highly reactive and readily dimerizes or undergoes decarbonylation if not trapped by a suitable dienophile. semanticscholar.org Norbornadiene can also serve as a masked source of cyclopentadiene, which can be released and trapped in subsequent Diels-Alder reactions. nih.govucsb.edu

Diels-Alder reactions involving this compound and its derivatives often exhibit high levels of regioselectivity and diastereoselectivity. The regioselectivity, or the orientation of the diene and dienophile in the product, and the diastereoselectivity, the preferential formation of one diastereomer over another, are critical aspects of these reactions.

For example, the Diels-Alder reactions of a cyclopentadienone derivative generated from methyl 2-bromo-3-oxocyclopent-1-enecarboxylate with electron-rich dienes were found to be both diastereo- and regioselective, affording the [4+2] cycloadducts in moderate to high yields. semanticscholar.org The stereochemical outcome is influenced by factors such as the electronic nature of the substituents on both the diene and the dienophile. nih.govnih.gov In some cases, catalyst control can be used to favor the formation of a specific isomer. For instance, iron-catalyzed [4+4]-cycloadditions of 1,3-dienes have demonstrated high regioselectivity, providing access to specific isomers that may be disfavored under other conditions. princeton.edu

Reaction Type Reactants Key Features Reference
Diels-AlderCyclopentadienone derivative, electron-rich dienesDiastereo- and regioselective semanticscholar.org
Diels-AlderMethylcyclopentadiene, methyl acrylateFormation of endo and exo cycloadducts nih.gov
[4+4]-CycloadditionMonosubstituted 1,3-dienesHigh regioselectivity, catalyst-controlled diastereoselectivity princeton.edu

Conjugate Addition Reactions

As mentioned in the context of Michael additions, the α,β-unsaturated ketone structure of this compound makes it a prime candidate for conjugate addition reactions. masterorganicchemistry.com This class of reactions involves the addition of a nucleophile to the β-carbon of the cyclopentenone ring. A wide range of nucleophiles can participate in these 1,4-additions, including:

Enolates: Stabilized carbanions, such as those derived from malonic esters, are classic nucleophiles for Michael additions. youtube.com

Amines: Primary and secondary amines can add to the β-position. youtube.com

Thiolates: The sulfur-based nucleophiles are also effective in conjugate additions. masterorganicchemistry.com

Organocuprates (Gilman reagents): These reagents are known to favor 1,4-addition over 1,2-addition. masterorganicchemistry.com

The general mechanism follows the pattern of nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate. masterorganicchemistry.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophile Reaction Type Key Characteristic Reference
EnolatesMichael AdditionForms a new C-C bond at the β-carbon. youtube.com
AminesConjugate AdditionFavors 1,4-addition. youtube.com
ThiolatesConjugate AdditionEffective for C-S bond formation. masterorganicchemistry.com
OrganocupratesConjugate AdditionPreferential 1,4-addition. masterorganicchemistry.com

Reactions Involving the Ester Group

The methyl ester group of this compound can also undergo various transformations, although the reactivity of the α,β-unsaturated ketone often dominates.

The ester functionality can undergo nucleophilic acyl substitution reactions. For instance, the corresponding carboxylic acid, 3-oxocyclopent-1-enecarboxylic acid, can be converted into esters, amides, or other derivatives through reactions with appropriate nucleophiles. While the direct substitution on this compound is not explicitly detailed in the provided results, this represents a potential pathway for modifying this part of the molecule. Such reactions typically require activation of the carbonyl group or harsh reaction conditions.

Hydrolysis for Carboxylic Acid Formation

The ester functional group of this compound can be hydrolyzed to yield the corresponding carboxylic acid, 3-oxocyclopent-1-enecarboxylic acid. This reaction is a standard saponification process.

The typical mechanism involves two main steps:

Base-Mediated Cleavage: The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcoholic solvent like ethanol (B145695). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, resulting in the formation of the carboxylate salt.

Acidification: The subsequent addition of a strong acid, like concentrated hydrochloric acid (HCl), protonates the carboxylate salt to furnish the free carboxylic acid, 3-oxocyclopent-1-enecarboxylic acid. This process has been reported to proceed with a yield of 51%.

ReactantReagentsProductYield
This compound1. NaOH(aq) or KOH(aq), Ethanol2. HCl(conc)3-Oxocyclopent-1-enecarboxylic acid51%

Oxidation Reactions to Form Dicarboxylic Acids

The cyclopentenone ring of this compound is susceptible to oxidative cleavage, which can lead to the formation of dicarboxylic acids. While specific studies on the direct oxidation of this compound to a dicarboxylic acid are not extensively detailed in the provided results, the oxidation of related cyclic ketones provides insight into this type of transformation. For instance, the oxidation of cyclopentanone can yield glutaric acid. bibliotekanauki.plresearchgate.net

Strong oxidizing agents are capable of cleaving the ring system. The reaction conditions, such as the choice of oxidant and catalyst, play a crucial role in determining the product distribution. For example, the oxidation of cyclic ketones like cyclopentanone has been achieved using oxygen or air in the presence of transition metal salts, such as manganese(II), in an acetic acid solvent. bibliotekanauki.plresearchgate.net Under these conditions, cyclopentanone can be converted to glutaric acid with high conversion and selectivity. bibliotekanauki.plresearchgate.net

Starting MaterialOxidizing SystemMajor Product
CyclopentanoneO₂, Mn(II) salt, Acetic AcidGlutaric Acid

Photochemical Transformations of this compound

The presence of the α,β-unsaturated ketone chromophore in this compound makes it amenable to photochemical reactions.

Upon irradiation with ultraviolet light, cyclopentenone and its derivatives can undergo [2+2] cycloaddition reactions, leading to the formation of photodimers. The regiochemistry and stereochemistry of the resulting cyclobutane-containing dimers are influenced by factors such as the reaction medium (solution vs. solid-state) and the specific substitution pattern on the cyclopentenone ring.

The photochemical behavior of crystalline cyclopentenone derivatives can differ significantly from that in solution. The topochemical control exerted by the crystal lattice can lead to highly selective and predictable outcomes. The arrangement of the molecules in the crystal dictates which double bonds are in close enough proximity and in the correct orientation to react, often leading to the formation of a single or a limited number of photodimers.

Rearrangement Reactions

Allylic transposition is a reaction where an alkyl or functional group effectively moves from one end of an allylic system to the other. In the context of cyclopentenone derivatives, this can involve the rearrangement of substituents on the five-membered ring. nih.gov

One modern approach to achieving allylic transposition involves a light-driven, proton-coupled electron transfer (PCET) process. nih.gov This method can isomerize acyclic allylic alcohols into β-functionalized ketones. nih.gov The mechanism proceeds through the following key steps:

Formation of an Alkoxy Radical: An excited-state oxidant and a weak Brønsted base work in concert to activate the O-H bond of an allylic alcohol, generating a reactive alkoxy radical. nih.gov

β-Scission: The unstable alkoxy radical undergoes cleavage of the adjacent C-C bond (β-scission), which results in the formation of an α,β-unsaturated carbonyl compound and an alkyl radical. nih.gov

Radical Recombination: The newly formed alkyl radical and the enone can then recombine through a radical conjugate addition, leading to the final transposed product. nih.gov

While this specific methodology is described for acyclic systems, the underlying principles of radical-mediated C-C bond cleavage and formation are relevant to the potential rearrangement reactions of substituted cyclopentenone derivatives. nih.gov

Applications in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Cyclopentene (B43876) Derivatives

Methyl 3-oxocyclopent-1-enecarboxylate is extensively utilized as a foundational intermediate in the synthesis of various cyclopentene derivatives. Its reactive sites, including the carbon-carbon double bond, the ketone, and the ester functional groups, provide multiple avenues for chemical modification. This allows for the introduction of diverse substituents and the formation of new ring systems, leading to a broad spectrum of cyclopentene-based structures.

Construction of Complex Molecular Architectures using this compound

The inherent reactivity of this compound facilitates its use in the construction of complex molecular architectures. It can participate in a variety of chemical reactions, including cycloadditions, conjugate additions, and aldol (B89426) condensations, to build more elaborate structures. For instance, it has been used in cascade reactions to create polycyclic systems in a single synthetic operation.

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates.benchchem.comalfa-chemistry.com

The cyclopentene framework is a common motif in numerous biologically active compounds and pharmaceuticals. This compound serves as a valuable precursor for the synthesis of these important molecules. alfa-chemistry.com

This compound is a recognized precursor in the total synthesis of various natural products. Its structural features can be elaborated and modified to match the complex stereochemistry and functionality found in nature.

This compound is instrumental in the synthesis of cyclopentenone derivatives that exhibit a range of pharmacological activities. The cyclopentenone ring system is a key pharmacophore in many therapeutic agents, and this starting material provides a convenient entry point to this class of compounds. Research has explored the creation of novel cyclopentenone derivatives from biomass-produced furfural (B47365), highlighting a sustainable approach to synthesizing these valuable molecules. researchgate.net

The development of enantioselective methods for the synthesis of chiral derivatives of this compound is a significant area of research. Chiral thiourea-catalyzed intramolecular Michael-type cyclization has been reported for the enantioselective synthesis of chiral 3-nitro-4-chromanones. nih.gov Furthermore, chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes has been developed to produce chiral 1,4-benzoxazepines. nih.gov These methods are crucial for producing single-enantiomer drugs, as different enantiomers of a chiral molecule can have distinct biological activities.

Development of Steroid-like Carbocyclic Skeletons

The cyclopentane (B165970) ring is a fundamental component of steroids. While direct synthesis of steroid-like skeletons from this compound is a complex area, the compound's ability to form cyclopentenone structures is relevant. organic-chemistry.org Cyclopentenones are key intermediates in some steroid synthesis pathways, where they can be further elaborated into the characteristic polycyclic steroid framework.

Computational and Mechanistic Studies of Methyl 3 Oxocyclopent 1 Enecarboxylate

Density Functional Theory (DFT) Calculations for Reaction Pathways and Reactivity

DFT calculations are a powerful method for mapping the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. This enables the detailed investigation of reaction pathways and helps to predict the most likely mechanism.

Researchers utilize DFT to compare different proposed mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions. mdpi.com For instance, in a [3+2] cycloaddition, a stepwise radical-mediated pathway can be computationally compared to a concerted cycloaddition pathway. By calculating the energy barriers for each route, the kinetically favored pathway can be identified. Modeling data has shown that for certain cycloadditions, the radical mechanism is favored, with energy barriers significantly lower than the concerted alternative. mdpi.com

The level of theory and basis set are crucial for obtaining accurate results. A common approach involves using functionals like M06-2X or B3LYP with basis sets such as 6-31+G(d,p) or Def2TZVP. mdpi.com Solvation effects are often included using models like the SMD (Solvation Model based on Density) to simulate reaction conditions more realistically. mdpi.com

These calculations can provide activation energies for all elementary steps in a proposed mechanism. For example, in the oxidative carbonylation of methanol, DFT has been used to calculate the activation energies for the formation of the desired product, dimethyl carbonate, as well as potential byproducts like methyl formate. rsc.org This allows for a quantitative understanding of the reaction's efficiency and selectivity.

Table 1: Example of DFT-Calculated Activation Energies for Competing Reaction Pathways

This table illustrates how DFT can be used to compare the feasibility of different reaction mechanisms. Lower activation energy indicates a more favorable pathway.

Reaction SystemPathwayCalculated Activation Energy (kJ/mol)Reference
>P(O)H TautomerismIntramolecular H-transfer230.4 nih.gov
>P(O)H TautomerismDimer-mediated H-transfer147.9 nih.gov
Nitrone-Alkene Cycloadditionendo Transition State (TS-en)34.04 scielo.org.mx
Nitrone-Alkene Cycloadditionexo Transition State (TS-ex)38.37 scielo.org.mx

Note: Data is illustrative of the application of DFT and may not directly involve Methyl 3-oxocyclopent-1-enecarboxylate but represents the methodologies applied to similar functional groups.

Mechanistic Elucidation of Enantioselective Processes

DFT calculations are instrumental in understanding the origins of stereoselectivity in asymmetric reactions. In enantioselective processes, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, computational studies can reveal the subtle interactions that govern this preference.

The primary method involves locating the transition state structures for the formation of both possible enantiomers (or diastereomers). By calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be predicted. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the predominant formation of the corresponding stereoisomer. researchgate.net

For example, in a catalyzed asymmetric reaction, DFT can model the interaction between the substrate (e.g., this compound), the reagent, and the chiral catalyst. Analysis of the transition state geometries can highlight key non-covalent interactions, such as hydrogen bonding or steric repulsion, that are responsible for stabilizing one transition state over the other. This detailed structural information provides a rational explanation for the observed enantioselectivity. researchgate.net These insights are crucial for the rational design of new and more effective catalysts.

Investigation of Tautomerization Equilibria

This compound, as a β-keto ester, can exist in equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is critical as the reactivity of each tautomer differs significantly. Computational chemistry offers a precise way to study these tautomeric equilibria. nih.govorientjchem.org

DFT methods can be used to calculate the relative thermodynamic stabilities of the different tautomers. The calculations typically reveal which form (keto or enol) is more stable in the gas phase and how solvents influence this stability. orientjchem.org The interaction between the tautomers and solvent molecules can be modeled, showing, for example, how polar, protic solvents might stabilize the keto form through hydrogen bonding. orientjchem.org

Furthermore, DFT is used to determine the energy barrier for the interconversion between tautomers by locating the transition state for the proton transfer. Studies on similar dicarbonyl compounds have shown that this can occur via an intramolecular pathway involving a four-membered ring transition state. orientjchem.org The calculated activation energy for this process indicates how rapidly the equilibrium is established.

Table 2: Theoretical Study of Keto-Enol Tautomerism for a Model Diketone

This table shows the calculated energy difference between keto and enol forms and the activation energy for their interconversion in different media, illustrating the influence of the environment.

MediumKeto-Enol Energy Difference (kcal/mol)Activation Energy (kcal/mol)Reference
Gas Phase-17.8930.61 orientjchem.org
Cyclohexane (B81311)-17.3430.82 orientjchem.org
Carbon Tetrachloride-17.2730.84 orientjchem.org
Methanol-16.5531.23 orientjchem.org
Water-16.5031.26 orientjchem.org

Note: A negative energy difference indicates the keto form is more stable. Data is for 3-phenyl-2,4-pentanedione (B1582117) and serves as a representative example of the computational approach. orientjchem.org

Electronic Effects on Reactivity in Cycloaddition Reactions

The reactivity of this compound as a dienophile or dipolarophile in cycloaddition reactions is governed by its electronic properties. Molecular Electron Density Theory (MEDT) and Conceptual DFT provide a framework for analyzing these properties through various reactivity indices. scielo.org.mxmdpi.com

Key indices include the electronic chemical potential (μ), which indicates the tendency of electron density to escape from a molecule, and the global electrophilicity (ω) and nucleophilicity (N) indices. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons. scielo.org.mxmdpi.com

By calculating these indices for this compound and its reaction partner (e.g., a diene or a 1,3-dipole), the nature of the electronic flow during the reaction can be predicted. In a typical Diels-Alder or 1,3-dipolar cycloaddition, the reaction is favored between a strong nucleophile and a strong electrophile. The electron-withdrawing ester and ketone groups in this compound are expected to lower its HOMO and LUMO energies, making it a good electrophile.

Analysis of these electronic effects helps to explain reaction regioselectivity and reactivity trends. For example, in cycloadditions with substituted dienes, the electronic nature of the substituents (electron-donating or electron-withdrawing) alters the diene's nucleophilicity, directly impacting the reaction rate and yield, a phenomenon that can be rationalized and predicted by these computational indices. scielo.org.mxresearchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of methyl 3-oxocyclopent-1-enecarboxylate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR analysis, the chemical shifts, multiplicity, and integration of the peaks correspond to the different types of protons in the molecule. For a related compound, methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, the protons on the cyclopentene (B43876) ring appear as multiplets in the regions of δ 2.53–2.55 ppm and δ 2.85–2.87 ppm. researchgate.netorgsyn.org The methyl ester protons typically appear as a sharp singlet around δ 3.87 ppm, and the vinyl proton is observed as a doublet of doublets around δ 6.76 ppm. researchgate.netorgsyn.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, characteristic peaks are observed for the carbonyl carbons of the ketone and ester, as well as the sp² and sp³ hybridized carbons of the cyclopentene ring. researchgate.netorgsyn.org The chemical shifts for a similar structure were reported at δ 27.6, 35.7, 52.7, 138.4, 164.0, 164.9, and 209.3 ppm. researchgate.netorgsyn.org

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₂-2.53–2.55multiplet-
-CH₂-2.85–2.87multiplet-
-OCH₃3.87singlet-
=CH-6.76doublet of doublets3.0, 2.0

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

Carbon Chemical Shift (δ, ppm)
-CH₂-27.6
-CH₂-35.7
-OCH₃52.7
=C-138.4
-C(=O)O-164.0
=C-Br164.9
-C=O209.3

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. The molecular weight of this compound is 140.14 g/mol . achemblock.com In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺) is observed. For a related compound, methyl 3-oxocyclopentanecarboxylate, the calculated mass for the protonated molecule [M+H]⁺ is 142.06. chemicalbook.com Fragmentation of the molecular ion provides additional structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key functional groups are the α,β-unsaturated ketone and the methyl ester. The carbonyl (C=O) stretching vibrations for these groups give rise to characteristic strong absorption bands in the IR spectrum. Typically, the ketone C=O stretch appears around 1700–1750 cm⁻¹, and the ester C=O stretch is also found in this region. The C=C double bond of the cyclopentene ring will also show a characteristic absorption.

Chromatographic Techniques for Purification and Analysis (TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. orgsyn.org The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). youtube.com For a related compound, a mobile phase of 30% ethyl acetate (B1210297) in hexane (B92381) was used. orgsyn.org The position of the spot on the TLC plate, represented by the retention factor (Rf) value, is characteristic of the compound in a given solvent system.

Column chromatography is a preparative technique used to purify larger quantities of this compound. youtube.com The principle is similar to TLC, but it is performed on a larger scale using a column packed with a stationary phase like silica gel. youtube.comyoutube.com The crude product is loaded onto the column, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to elute the components at different rates. orgsyn.orgyoutube.com For the purification of a similar compound, elution was started with 100% pentane (B18724) and continued with increasing percentages of diethyl ether in pentane. orgsyn.org Fractions are collected and analyzed (often by TLC) to isolate the pure compound. youtube.com

Quantitative NMR (qNMR) for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. eurl-pesticides.eunih.gov In qNMR, an internal standard with a known concentration and purity is added to the sample. eurl-pesticides.eu By comparing the integral of a specific resonance of the analyte with the integral of a known resonance of the internal standard, the concentration and thus the purity of the analyte can be accurately calculated. nih.gov For instance, the purity of methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate was determined to be 94.5% using qNMR with 1,2,4,5-tetrachlorobenzene (B31791) as the internal standard. researchgate.netorgsyn.org This technique offers high precision and accuracy, making it valuable for quality control. eurl-pesticides.eu

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

Since this compound can exist as enantiomers if a chiral center is introduced, for example, through substitution, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee) of a chiral sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantiorecognition capabilities. chinacloudapi.cnnih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes. nih.gov The choice of the mobile phase, which often consists of mixtures like ethanol (B145695) and water, is crucial for achieving optimal separation. nih.gov By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated.

Q & A

Q. What statistical methods ensure robust analysis of catalytic performance data (e.g., yield, ee) across multiple trials?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report 95% confidence intervals for ee values. For multivariate data (e.g., temperature, catalyst), principal component analysis (PCA) identifies dominant variables. Transparent reporting of outliers and exclusion criteria is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-oxocyclopent-1-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxocyclopent-1-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.